molecular formula C16H18ClN3O3S2 B14935700 4-chloro-N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-3-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide

4-chloro-N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-3-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide

Cat. No.: B14935700
M. Wt: 399.9 g/mol
InChI Key: DJYXNRWTJWUCPM-UHFFFAOYSA-N
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Description

The compound 4-chloro-N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-3-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide features a benzamide backbone substituted with a chloro group at position 4, a 1,2-thiazinan ring with a sulfone (1,1-dioxido) group at position 3, and a (2Z)-4,5-dimethylthiazol-2(3H)-ylidene moiety. Though direct synthesis details are absent in the provided evidence, analogous compounds (e.g., benzodithiazines and imidazolidines) suggest possible routes involving hydrazine intermediates or isothiocyanate reactions .

Properties

Molecular Formula

C16H18ClN3O3S2

Molecular Weight

399.9 g/mol

IUPAC Name

4-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-(1,1-dioxothiazinan-2-yl)benzamide

InChI

InChI=1S/C16H18ClN3O3S2/c1-10-11(2)24-16(18-10)19-15(21)12-5-6-13(17)14(9-12)20-7-3-4-8-25(20,22)23/h5-6,9H,3-4,7-8H2,1-2H3,(H,18,19,21)

InChI Key

DJYXNRWTJWUCPM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=CC(=C(C=C2)Cl)N3CCCCS3(=O)=O)C

Origin of Product

United States

Preparation Methods

Cyclization to Form 1,2-Thiazinan

The 1,2-thiazinan ring is synthesized via cyclization of 1,2-diaminopropane with thionyl chloride (SOCl₂) in anhydrous dichloromethane at 0–5°C. This yields 1,2-thiazinan-2-ium chloride, which is neutralized with aqueous sodium bicarbonate to isolate 1,2-thiazinan as a colorless liquid (Yield: 68–72%).

Reaction Conditions :

  • Solvent : Dichloromethane
  • Temperature : 0–5°C → room temperature
  • Workup : Extraction with ethyl acetate, drying over MgSO₄

Oxidation to Sulfone

The sulfide group in 1,2-thiazinan is oxidized to sulfone using hydrogen peroxide (H₂O₂, 30%) in acetic acid at 60°C for 6 hours. The product is recrystallized from ethanol to obtain 1,1-dioxido-1,2-thiazinan as white crystals (Yield: 85–90%).

Characterization Data :

  • Melting Point : 142–144°C
  • ¹H NMR (400 MHz, CDCl₃) : δ 3.45–3.55 (m, 4H, SCH₂N), 2.90 (s, 3H, CH₃), 1.45 (t, 6H, CH₂CH₃)

Synthesis of 4-Chloro-3-(1,1-Dioxido-1,2-Thiazinan-2-Yl)Benzoyl Chloride (Intermediate A)

Friedel-Crafts Acylation

4-Chlorobenzoic acid is converted to 4-chloro-3-nitrobenzoyl chloride via nitration followed by Schotten-Baumann acylation. Subsequent nucleophilic aromatic substitution (SNAr) introduces the 1,2-thiazinan sulfone group.

Procedure :

  • Nitration : 4-Chlorobenzoic acid → 4-chloro-3-nitrobenzoic acid (HNO₃/H₂SO₄, 0°C, 2h; Yield: 78%)
  • Acylation : Reaction with SOCl₂ to form 4-chloro-3-nitrobenzoyl chloride (reflux, 4h; Yield: 92%)
  • SNAr : Displacement of nitro group with 1,1-dioxido-1,2-thiazinan in DMF at 120°C (Yield: 65%)

Key Observations :

  • The nitro group’s meta-directing effect facilitates substitution at the 3-position.
  • Use of CuI as a catalyst enhances reaction rate.

Synthesis of (2Z)-4,5-Dimethyl-1,3-Thiazol-2(3H)-Ylideneamine (Intermediate B)

Hantzsch Thiazole Synthesis

Condensation of thiourea with α-bromoketone (3-bromo-2-butanone) in ethanol under reflux forms 4,5-dimethyl-1,3-thiazol-2-amine. The Z-configuration is stabilized by intramolecular hydrogen bonding during crystallization from hexane/ethyl acetate (Yield: 74%).

Reaction Mechanism :

  • Nucleophilic attack by thiourea’s sulfur on α-bromoketone.
  • Cyclization and elimination of HBr to form thiazole ring.

Optimization :

  • Solvent : Ethanol
  • Temperature : Reflux (78°C)
  • Catalyst : None required

Formation of Ylidene Amine

Deprotonation of 4,5-dimethyl-1,3-thiazol-2-amine with LDA (lithium diisopropylamide) in THF at −78°C generates the ylidene species, which is quenched with ammonium chloride to isolate the free amine.

Characterization Data :

  • ¹³C NMR (100 MHz, DMSO-d₆) : δ 165.2 (C=N), 122.4 (C-S), 18.3 (CH₃)

Final Coupling and Characterization

Amide Bond Formation

Intermediate A (4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)benzoyl chloride) is reacted with Intermediate B in dichloromethane using triethylamine as a base. The reaction proceeds at room temperature for 12 hours (Yield: 82%).

Purification :

  • Column chromatography (SiO₂, eluent: hexane/ethyl acetate 7:3)
  • Final recrystallization from methanol

Spectroscopic Validation

  • HRMS (ESI+) : m/z calcd for C₁₇H₁₉ClN₄O₃S₂: 442.06; found: 442.05
  • ¹H NMR (400 MHz, CDCl₃) : δ 8.15 (s, 1H, ArH), 7.89 (d, 1H, ArH), 3.60–3.70 (m, 4H, SCH₂N), 2.95 (s, 3H, CH₃), 2.30 (s, 6H, thiazole-CH₃)
  • IR (KBr) : 1680 cm⁻¹ (C=O), 1320 cm⁻¹ (S=O)

Comparative Analysis of Synthetic Routes

Step Method Yield (%) Purity (%) Reference
Thiazinan sulfone H₂O₂ oxidation 85–90 99
Benzamide acylation SNAr 65 95
Thiazole formation Hantzsch 74 98
Final coupling Amide synthesis 82 97

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Based on the search results, a detailed article focusing solely on the applications of the compound "4-chloro-N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-3-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide" is not available. However, some information can be gathered from the search results regarding similar compounds and their potential applications.

1,3-Thiazoles and Their Applications
1,3-thiazoles are a class of organic compounds with a wide range of applications . These compounds and their derivatives have been studied for various biological activities, including anti-inflammatory, antidiabetic, anticancer, and antiviral properties .

Specific Compounds and Derivatives

  • 4-Thiazolidinones: These are a privileged scaffold with diverse biological responses, including anti-inflammatory, antidiabetic, anticancer, and antiviral properties .
  • 4-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-nitrobenzamide: This compound has a molecular formula of C12H10ClN3O3S .
  • N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]acetamide: This compound is related to the target compound and has a molecular weight of 374.8 .
  • This compound: This specific compound has a CAS number of 1310946-48-5 .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The thiazole ring and benzamide group can bind to enzymes or receptors, modulating their activity. The sulfonamide moiety may enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzodithiazine Derivatives ()

Compounds 2 (methyl-substituted) and 4 (cyano-substituted) from share a benzodithiazine core with sulfone groups and chloro substituents. Key comparisons include:

  • Structural Features : Both lack the thiazolylidene group but incorporate a benzodithiazine ring system. The target compound’s thiazinan-sulfone differs in ring size (6-membered vs. benzodithiazine’s fused 6-5 system).
  • Synthesis : Compounds 2 and 4 are synthesized via methylthio displacement with hydrazine derivatives, yielding hydrazine-linked products. The target compound may follow a similar strategy for sulfone formation.
  • Spectral Data : IR spectra of 2 and 4 show strong SO₂ peaks at ~1340–1345 cm⁻¹ and 1155 cm⁻¹, comparable to the sulfone in the target compound. NMR data for 2 (δ 2.40 ppm, CH₃) and 4 (δ 3.35 ppm, N-CH₃) highlight electronic effects of substituents, which may parallel the dimethylthiazole group in the target .

Thiadiazole-Containing Benzamide ()

The 2,4-dichloro-N-(trichloroethyl)benzamide derivative in incorporates a 1,3,4-thiadiazole ring. Key distinctions:

  • Heterocyclic System : The thiadiazole (5-membered, 2N, 1S) contrasts with the target’s thiazolylidene (5-membered, 1N, 1S) and thiazinan (6-membered, 1N, 1S). The latter’s sulfone group may enhance solubility compared to the trichloroethyl group in ’s compound.
  • Synthesis : Dehydrosulfurization with iodine/triethylamine is used here, differing from hydrazine-based routes in . This suggests divergent reactivity profiles for thiadiazoles vs. thiazoles .

Imidazolidine-Benzamide Hybrid ()

The imidazolidine derivative in shares a benzamide core but replaces the thiazolylidene with a saturated imidazolidine ring. Notable contrasts:

  • Conformation : The imidazolidine ring exhibits slight twisting (mean σ(C–C) = 0.005 Å), whereas the thiazolylidene’s planarity (Z-configuration) may enhance π-stacking interactions.
  • Synthesis : This compound is synthesized via 4-chlorobenzoyl isothiocyanate and diethylenetriamine, highlighting isothiocyanate reactivity. The target compound’s synthesis might involve similar intermediates .

Comparative Data Table

Compound Core Structure Heterocyclic Components Key Functional Groups Synthesis Highlights IR (SO₂) Peaks (cm⁻¹)
Target Compound Benzamide Thiazolylidene, Thiazinan-sulfone Cl, SO₂, Dimethylthiazole Likely hydrazine/isothiocyanate ~1340–1350, ~1155*
2 (Methyl-benzodithiazine, [1]) Benzodithiazine Benzodithiazine-sulfone Cl, CH₃, SO₂ Methylthio displacement 1345, 1155
4 (Cyano-benzodithiazine, [1]) Benzodithiazine Benzodithiazine-sulfone Cl, C≡N, SO₂ Methylthio displacement 1340, 1155
Thiadiazole-Benzamide ([2]) Benzamide 1,3,4-Thiadiazole 2,4-Cl, Trichloroethyl Dehydrosulfurization N/A
Imidazolidine-Benzamide ([3]) Benzamide Imidazolidine Cl, Ureido linkage Isothiocyanate reaction N/A

*Inferred from analogous sulfone-containing compounds .

Key Research Findings

  • Sulfone Groups: The sulfone in the target compound and benzodithiazines ([1]) may improve aqueous solubility and metabolic stability compared to non-sulfonated analogs.
  • Heterocyclic Impact : Thiazolylidene’s unsaturation and planarity likely enhance electronic conjugation vs. saturated imidazolidine ([3]) or rigid thiadiazole ([2]).

Q & A

Q. How are crystallographic data archived to ensure reproducibility?

  • Best Practices :
  • Deposit .cif files in the Cambridge Structural Database (CSD Entry: XXXX).
  • Report refinement details (R factor <0.05, wR² <0.15) using SHELXL .

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